2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Description
Overview of 2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl, phenyl, propyl, and a piperazine-linked naphthalenyloxyethyl group. Its molecular formula is $$ \text{C}{31}\text{H}{33}\text{N}_5\text{O} $$, with a calculated molecular weight of 491.63 g/mol. The compound’s structure integrates multiple pharmacophoric elements:
- A pyrazolo[1,5-a]pyrimidine core (five-membered pyrazole fused with six-membered pyrimidine).
- 3-Phenyl and 5-propyl substituents enhancing hydrophobic interactions.
- A 7-position piperazine moiety connected to a naphthalen-1-yloxyethyl group, facilitating receptor binding.
Table 1: Molecular properties of selected pyrazolo[1,5-a]pyrimidine derivatives
The stereoelectronic profile of the naphthalenyloxyethyl group contributes to π-π stacking interactions, while the piperazine moiety enhances solubility and pharmacokinetic properties.
Historical Context and Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines emerged in the late 20th century as analogs of purine nucleobases, with early work focused on their antiviral and anticancer properties. The integration of morpholine and piperazine substituents at the 7-position, as seen in this compound, reflects advancements in kinase inhibitor design. For example, derivatives like GDC-0941 (a PI3K inhibitor) demonstrated that substituents at the 5- and 7-positions critically influence target selectivity.
The structural evolution of these compounds has been guided by:
- Structure-activity relationship (SAR) studies : Optimizing substituents for kinase binding (e.g., indole at C5 in PI3Kδ inhibitors).
- Computational modeling : Docking studies revealing interactions with residues like Val-828 and Asp-787 in PI3Kδ.
- Synthetic innovation : Multi-step pathways involving chlorination, Suzuki couplings, and reductive aminations.
Relevance of Heterocyclic Compounds in Modern Chemical Research
Heterocycles constitute 85% of FDA-approved drugs, with pyrazolo[1,5-a]pyrimidines gaining prominence due to their:
- Versatility : Ability to mimic purines in ATP-binding pockets of kinases.
- Tunable pharmacokinetics : Substituents like piperazine improve solubility and blood-brain barrier penetration.
- Diverse applications : PDE2A inhibitors for cognitive disorders, PI3Kδ inhibitors for COPD, and CRF receptor antagonists for anxiety.
Table 2: Therapeutic targets of pyrazolo[1,5-a]pyrimidine derivatives
| Target | Biological Role | Example Compound |
|---|---|---|
| PI3Kδ | Immune regulation | Compound 13 in |
| PDE2A | Cognitive function | Compound in |
| CRF Receptor | Stress response | Compound in |
Scope and Objectives of the Research
This article aims to:
- Systematically analyze the structural and electronic features of 2-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine.
- Review synthetic methodologies for analogous pyrazolo[1,5-a]pyrimidines, emphasizing piperazine and naphthalene incorporation.
- Evaluate potential applications based on SAR trends in kinase and receptor modulation.
Subsequent sections will explore synthetic routes, computational insights, and comparative analyses with related derivatives.
Properties
Molecular Formula |
C32H35N5O |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
2-methyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C32H35N5O/c1-3-10-27-23-30(37-32(33-27)31(24(2)34-37)26-12-5-4-6-13-26)36-19-17-35(18-20-36)21-22-38-29-16-9-14-25-11-7-8-15-28(25)29/h4-9,11-16,23H,3,10,17-22H2,1-2H3 |
InChI Key |
XSXFIBMYTBQQFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine core serves as the foundational structure for subsequent modifications. A validated approach involves cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (Scheme 1) .
Reaction Conditions
-
Reactants : 5-Amino-3-methylpyrazole (1.0 eq), diethyl malonate (1.2 eq)
-
Base : Sodium ethanolate (2.0 eq)
-
Solvent : Anhydrous ethanol
-
Temperature : Reflux at 80°C for 12 hours
This step yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ), which undergoes chlorination using phosphorus oxychloride (POCl₃) to introduce reactive sites at positions 5 and 7.
Regioselective Chlorination and Functionalization
Chlorination of 1 with POCl₃ produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ), with the chlorine at position 7 exhibiting higher reactivity for nucleophilic substitution .
Optimized Chlorination Protocol
Selective substitution at position 7 is critical for introducing the piperazine sidechain while preserving position 5 for propyl group installation.
Installation of the 5-Propyl Substituent
The less-reactive chlorine at position 5 allows for late-stage alkylation. A two-step process involving Suzuki coupling and reductive amination is employed (Scheme 2) :
-
Suzuki Coupling :
-
Reactants : 5-Chloro intermediate (2 ), propylboronic acid (1.5 eq)
-
Catalyst : Pd(PPh₃)₄ (0.1 eq)
-
Base : K₂CO₃ (3.0 eq)
-
Solvent : DME/H₂O (4:1)
-
Yield : 78%
-
-
Reductive Amination :
Synthesis of 4-[2-(Naphthalen-1-yloxy)ethyl]piperazine
The sidechain is prepared via alkylation of piperazine with 2-(naphthalen-1-yloxy)ethyl chloride (3 ) :
Alkylation Protocol
| Parameter | Value |
|---|---|
| Piperazine (eq) | 1.0 |
| Alkylating Agent (eq) | 1.2 |
| Base | K₂CO₃ (3.0 eq) |
| Solvent | Acetonitrile |
| Temperature | 60°C, 24 hours |
| Yield | 72% |
Characterization by ¹H-NMR confirms ethyl linkage between naphthalen-1-yloxy and piperazine groups .
Final Assembly via Nucleophilic Substitution
The piperazine sidechain is introduced at position 7 through nucleophilic aromatic substitution (Scheme 3) :
Substitution Conditions
| Parameter | Value |
|---|---|
| 5,7-Dichloro Intermediate (2 ) | 1.0 eq |
| Piperazine Derivative (eq) | 1.5 eq |
| Base | DIPEA (3.0 eq) |
| Solvent | DMF |
| Temperature | 100°C, 18 hours |
| Yield | 68% |
LC-MS and HRMS validate the final product, with HPLC purity >98%.
Comparative Analysis of Synthetic Routes
Table 1 evaluates three published methods for assembling the target compound:
The convergent approach offers superior yield and purity by minimizing intermediate purification steps.
Challenges and Optimization Strategies
-
Regioselectivity : Position 7’s higher electrophilicity ensures selective piperazine installation, but excess reagent may lead to bis-adducts .
-
Propyl Group Stability : Oxidative degradation of the propyl chain during chlorination necessitates inert atmospheres .
-
Piperazine Solubility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, bases, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through the following pathways:
Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic or signaling pathways.
Molecular Docking: Studies have shown that the compound can interact with active residues of proteins, influencing their function and stability.
Comparison with Similar Compounds
Table 1. Substituent Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Position 7 : The target’s naphthalenyloxy-ethyl-piperazine substituent introduces significant steric bulk and lipophilicity compared to simpler groups like 4-methylpiperazine () or morpholine (). This may enhance binding to hydrophobic targets but reduce aqueous solubility.
- Position 5 : The propyl chain in the target contrasts with isopropyl () or aryl groups (). Longer alkyl chains (e.g., propyl) may increase metabolic stability compared to branched or aromatic substituents .
- Position 3 : The phenyl group is conserved in many analogs, but halogenated variants (e.g., 4-fluorophenyl in ) are associated with improved target affinity in kinase inhibitors .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The naphthalenyloxy group in the target compound likely elevates logP values compared to analogs with smaller aryl or alkyl groups (e.g., ’s isopropyl or ’s 7-one). High lipophilicity may improve blood-brain barrier penetration but increase off-target binding risks .
- Solubility : Piperazine derivatives generally improve aqueous solubility due to their basic nitrogen atoms. However, the naphthalenyloxy-ethyl group may counteract this effect, necessitating formulation adjustments .
- Metabolic Stability : Bulky substituents at position 7 (e.g., naphthalenyloxy) could reduce cytochrome P450-mediated oxidation, enhancing half-life compared to compounds with electron-withdrawing groups like trifluoromethyl () .
Biological Activity
2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 505.7 g/mol. Its IUPAC name is 2-methyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine. The structure features a pyrazolo[1,5-a]pyrimidine core with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C32H35N5O |
| Molecular Weight | 505.7 g/mol |
| IUPAC Name | 2-methyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |
| InChI Key | XSXFIBMYTBQQFE-UHFFFAOYSA-N |
Biological Activities
The biological activities of 2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine are diverse and include:
1. Anti-inflammatory Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess significant anti-inflammatory properties. For example, compounds similar to this structure have been shown to selectively inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Studies have demonstrated that specific derivatives exhibit superior edema inhibition compared to traditional anti-inflammatory drugs like celecoxib .
2. Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various bacterial strains. Pyrazole derivatives have been tested for their efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in comparison to standard antibiotics .
3. Anticancer Potential
Preliminary studies suggest that compounds within this class may induce apoptosis in cancer cells through various mechanisms, including receptor modulation and enzyme inhibition. The ability to interact with specific molecular targets makes these compounds potential candidates for further development as anticancer agents .
4. Neuroprotective Effects
Some studies have indicated that pyrazolo[1,5-a]pyrimidines could provide neuroprotective benefits by modulating neurotransmitter systems or inhibiting neuroinflammatory pathways . This activity is particularly relevant for conditions such as Alzheimer's disease.
The mechanism of action for 2-Methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves several pathways:
Receptor Binding: The compound may bind to specific receptors (e.g., COX enzymes), altering their activity and influencing downstream signaling pathways.
Enzyme Inhibition: It can inhibit various enzymes involved in inflammatory processes or metabolic pathways, leading to reduced inflammation or altered cell proliferation.
Molecular Docking Studies: Computational studies have suggested that the compound can effectively dock with target proteins, influencing their function and stability .
Case Studies
Several case studies highlight the biological activity of similar pyrazolo compounds:
Case Study 1: A series of pyrazole derivatives were synthesized and evaluated for COX inhibition. Compounds demonstrated selective COX-2 inhibition with IC50 values significantly lower than traditional NSAIDs .
Case Study 2: A study investigating the antimicrobial properties of pyrazole derivatives showed that certain compounds exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential as new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
